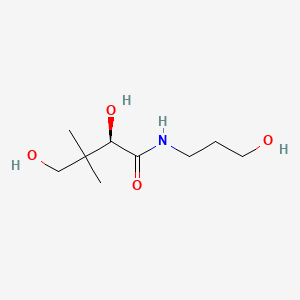
Dexpanthenol
Cat. No. B1670349
:
81-13-0
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05136093
Procedure details


In a two liter reaction flask, fitted with a stirrer, thermometer, reflux condenser, heating mantle and a feed funnel, 205 grams of deionized water was charged. 205 grams (1 mole) of d,l- panthenol was charged into the water and stirred until dissolved. In a separate stirred one liter vessel, 852 grams (1 mole) of 50% aqueous QUAB 426 (3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride) was reacted with approximately 80 grams (1 mole) of 50% aqueous sodium hydroxide solution, to form a solution of QUAB 393 (2,3-Epoxypropyl stearyl dimethyl ammonium chloride), to a pH of ~ 9.5. The batch was heated to 50°-60° C., and the QUAB 393 solution was added to the panthenol solution through the feed funnel. The pH of the reaction mixture was checked, and adjusted to ~ 9.5 with a small additional amount of 50% sodium hydroxide solution, as required. The batch was then agitated at 50°-60° C. for a four hour period to assure complete reaction. The pH of the batch was then adjusted to 6.5-8.0 with a small amount of lactic acid. The resultant product was a clear yellow solution, containing approximately 50% solids, of which approximately 43% was stearyl dimethyl quaternized panthenol. An in vitro efficacy test of this material versus a 50% panthenol solution was tested for uptake on human hair swatches and showed an approximate 27% greater uptake than the unquaternized panthenol. Adjusting the results for concentration of active material, the stearyl dimethyl quaternized panthenol showed an approximate 31% greater uptake than the unquaternized panthenol.


Name
3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
OCCCNC(=O)C(C(CO)(C)C)O.[Cl-].[Cl:16][CH:17]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:18][CH2:19][N+:20]([CH2:23][CH:24]([OH:26])[CH3:25])([CH3:22])[CH3:21].[OH-].[Na+]>O>[Cl-:16].[O:26]1[CH2:25][CH:24]1[CH2:23][N+:20]([CH2:19][CH2:18][CH2:17][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])([CH3:22])[CH3:21] |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
205 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCNC(C(O)C(C)(C)CO)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].ClC(CC[N+](C)(C)CC(C)O)CCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
205 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a two liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
until dissolved
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
In a separate stirred one liter vessel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].O1C(C[N+](C)(C)CCCCCCCCCCCCCCCCCC)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
